Triphenylantimony Diacetate
Overview
Description
Triphenylantimony diacetate is an organoantimony compound with the chemical formula (C₆H₅)₃Sb(OAc)₂ It is a pentavalent antimony compound, where the antimony atom is bonded to three phenyl groups and two acetate groups
Mechanism of Action
Target of Action
Triphenylantimony Diacetate primarily targets the Glutathione S-transferase A1 . This enzyme plays a crucial role in the conjugation of reduced glutathione to a wide number of exogenous and endogenous hydrophobic electrophiles .
Mode of Action
It is known that the compound interacts with its target, glutathione s-transferase a1, and catalyzes isomerization reactions that contribute to the biosynthesis of steroid hormones .
Biochemical Pathways
It is known that the compound interferes with enzymes of the glycogenolysis and gluconeogenesis pathways, potentially affecting circulating glucose levels .
Pharmacokinetics
It is known that the compound is a solid white powder , suggesting that it may be administered orally or intravenously
Result of Action
It is known that the compound can cause a significant decrease in the electron-withdrawing properties of the o-quinoid moiety, which is caused by the effect of the electron-donating catecholate metallacycle .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction of the compound with Ph3SbBr2 in toluene in the presence of triethylamine yields an ionic complex . The same reaction in methanol leads to complete displacement of bromide ions from the antimony coordination sphere . This suggests that the solvent used can significantly influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenylantimony diacetate can be synthesized through oxidative addition reactions. One common method involves the reaction of triphenylantimony with acetic acid and hydrogen peroxide. The reaction proceeds as follows:
(C6H5)3Sb+2CH3COOH+H2O2→(C6H5)3Sb(OAc)2+2H2O
This method is efficient and yields this compound in good quantities .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scaling up the laboratory procedures. Industrial production would likely focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Triphenylantimony diacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: The acetate groups can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various acids or bases can facilitate the substitution of acetate groups.
Major Products Formed:
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Compounds with different ligands replacing the acetate groups
Scientific Research Applications
Triphenylantimony diacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Medicine: Research is ongoing into its potential use in medicinal chemistry for developing new drugs.
Industry: It is used in the production of thin films, LED manufacturing, and other industrial applications.
Comparison with Similar Compounds
Triphenylbismuth Diacetate: Similar in structure but contains bismuth instead of antimony.
Pentaphenylantimony: Contains five phenyl groups instead of three phenyl and two acetate groups.
Uniqueness: Triphenylantimony diacetate is unique due to its specific combination of phenyl and acetate groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
[acetyloxy(triphenyl)-λ5-stibanyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.2C2H4O2.Sb/c3*1-2-4-6-5-3-1;2*1-2(3)4;/h3*1-5H;2*1H3,(H,3,4);/q;;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOFCRCFZPKTCF-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21O4Sb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601046126 | |
Record name | Triphenylantimony diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601046126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1538-62-1 | |
Record name | Bis(acetato-κO)triphenylantimony | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1538-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(acetato-O-)triphenylantimony | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001538621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Antimony, bis(acetato-O)triphenyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179784 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triphenylantimony diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601046126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(acetato-O-)triphenylantimony | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.784 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the synthesis of Triphenylantimony Diacetate?
A1: The research paper focuses on improved synthetic methods for several organoantimony compounds, including this compound. [] While the abstract doesn't detail the specific improvements, it suggests that the described methods offer advantages over previous synthetic approaches. For detailed information on these improved methods, please refer to the full text of the paper: [] Brief Note Improved Methods for the Synthesis of Antimony Triacetate, this compound, and Pentaphenylantimony.
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